molecular formula C25H38N2O3 B12896582 4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate CAS No. 821779-83-3

4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate

Cat. No.: B12896582
CAS No.: 821779-83-3
M. Wt: 414.6 g/mol
InChI Key: AORGSOKQNKWYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with dodecyl bromide under basic conditions to form the dodecylated pyrazole intermediate. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl carbonate moiety, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate involves its interaction with specific molecular targets. The pyrazole core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The dodecyl chain can enhance its lipophilicity, improving its interaction with lipid membranes and cellular uptake .

Comparison with Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate: Lacks the dodecyl chain, making it less lipophilic.

    4-Dodecyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate: Lacks the methyl group, potentially altering its reactivity and biological activity.

Uniqueness: 4-Dodecyl-3-methyl-1-phenyl-1H-pyrazol-5-yl ethyl carbonate stands out due to its unique combination of a dodecyl chain, a methyl group, and a pyrazole core. This combination enhances its lipophilicity, reactivity, and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

821779-83-3

Molecular Formula

C25H38N2O3

Molecular Weight

414.6 g/mol

IUPAC Name

(4-dodecyl-5-methyl-2-phenylpyrazol-3-yl) ethyl carbonate

InChI

InChI=1S/C25H38N2O3/c1-4-6-7-8-9-10-11-12-13-17-20-23-21(3)26-27(22-18-15-14-16-19-22)24(23)30-25(28)29-5-2/h14-16,18-19H,4-13,17,20H2,1-3H3

InChI Key

AORGSOKQNKWYKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(N(N=C1C)C2=CC=CC=C2)OC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.